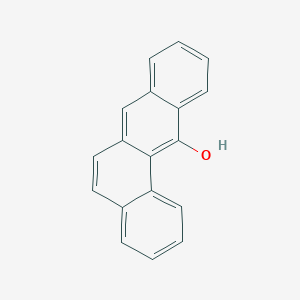
Methyl oct-1-en-3-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl oct-1-en-3-yl carbonate is an organic compound with the molecular formula C_10H_18O_3. It is a carbonate ester derived from oct-1-en-3-ol and methyl chloroformate. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl oct-1-en-3-yl carbonate can be synthesized through the reaction of oct-1-en-3-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl oct-1-en-3-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce oct-1-en-3-ol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Oxidation: The compound can be oxidized to form corresponding carbonates and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Transesterification: Requires an alcohol and a catalyst such as sodium methoxide.
Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Oct-1-en-3-ol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation: Oxidized carbonates and other by-products.
Applications De Recherche Scientifique
Methyl oct-1-en-3-yl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl oct-1-en-3-yl carbonate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound’s carbonate ester group is susceptible to hydrolysis, releasing the active oct-1-en-3-ol moiety, which can interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oct-1-en-3-yl acetate: Another ester derived from oct-1-en-3-ol, used in fragrances and flavors.
Oct-1-en-3-one: A ketone analog with different chemical properties and applications.
Pent-1-en-3-ol: A related alcohol with a shorter carbon chain.
Uniqueness
Methyl oct-1-en-3-yl carbonate is unique due to its carbonate ester structure, which imparts distinct reactivity and stability compared to other esters and ketones. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propriétés
| 95151-36-3 | |
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
methyl oct-1-en-3-yl carbonate |
InChI |
InChI=1S/C10H18O3/c1-4-6-7-8-9(5-2)13-10(11)12-3/h5,9H,2,4,6-8H2,1,3H3 |
Clé InChI |
HZRJEXYAHMPECV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=C)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/no-structure.png)
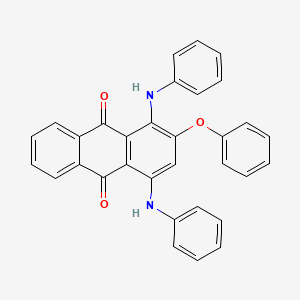
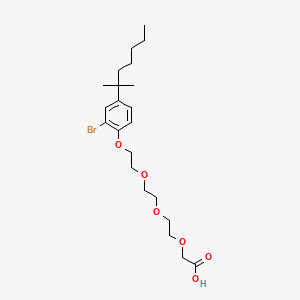

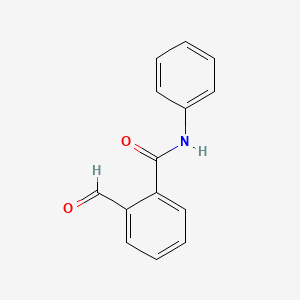
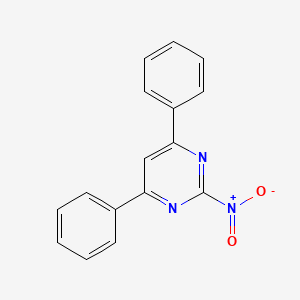
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
